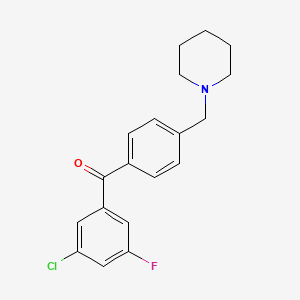

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

CAS No.: 898775-47-8

Cat. No.: VC2406819

Molecular Formula: C19H19ClFNO

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-47-8 |

|---|---|

| Molecular Formula | C19H19ClFNO |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |

| Standard InChI Key | LSZCQGVMRPYPKP-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone is a benzophenone derivative with the molecular formula C19H19ClFNO . The compound is officially identified by CAS Registry Number 898775-47-8 and can be accessed in chemical databases under PubChem CID 24724309 . The systematic IUPAC name for this compound is (3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes its chemical structure and substituent positions .

Structural Features

The compound features a benzophenone scaffold with several key structural elements:

-

A core benzophenone structure consisting of two benzene rings connected by a carbonyl (C=O) group

-

Chlorine substitution at position 3 of one benzene ring

-

Fluorine substitution at position 5 of the same benzene ring

-

A piperidinomethyl group (-CH2-piperidine) at the para (4') position of the second benzene ring

This arrangement of substituents creates an asymmetric molecule with distinct electronic and steric properties. The presence of both electron-withdrawing halogens (chlorine and fluorine) and the basic piperidinyl nitrogen introduces interesting electronic distribution across the molecule.

Chemical Identifiers

Table 1: Chemical Identifiers for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

| Identifier Type | Value |

|---|---|

| CAS Number | 898775-47-8 |

| PubChem CID | 24724309 |

| InChI | InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |

| InChIKey | LSZCQGVMRPYPKP-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

Physicochemical Properties

Chemical Properties

The chemical properties of this compound are influenced by its functional groups and substituents. The presence of the carbonyl group makes it susceptible to nucleophilic addition reactions, while the halogen substituents (chlorine and fluorine) affect the electronic distribution and reactivity of the aromatic rings. The piperidinyl group provides a basic center that can participate in acid-base reactions and hydrogen bonding.

Table 2: Computed Physicochemical Properties of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 331.8 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 4.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 331.1139201 Da | Computed by PubChem 2.2 |

The computed XLogP3-AA value of 4.7 indicates that the compound is relatively lipophilic, which could affect its solubility in aqueous media and its ability to cross biological membranes . The presence of 3 hydrogen bond acceptors and 0 hydrogen bond donors suggests moderate potential for intermolecular interactions, which could be relevant for its binding to biological targets.

Synthesis and Preparation Methods

Key Reaction Conditions

| Compound | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone | 898775-47-8 | C19H19ClFNO | Chlorine at position 3, Fluorine at position 5, Piperidinomethyl at 4' |

| 3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | 898775-23-0 | C19H19ClFNO | Chlorine at position 3, Fluorine at position 4, Piperidinomethyl at 4' |

| 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | 898793-28-7 | C19H19ClFNO | Chlorine at position 3, Fluorine at position 4, Piperidinomethyl at 3' |

These related compounds differ in the positioning of the halogen substituents or the piperidinomethyl group, which can significantly impact their chemical reactivity and potential biological activities .

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

-

UV-Visible Spectroscopy for chromophore characterization

Chromatographic Analysis

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be employed for purity assessment and quantification of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone in various matrices.

Structure-Activity Relationships

Impact of Substituents

The specific arrangement of substituents in 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone can be expected to influence its biological activity:

-

The chlorine and fluorine substituents may enhance lipophilicity and modify the electronic properties of the aromatic rings

-

The piperidinomethyl group introduces a basic nitrogen center that could interact with acidic biological targets

-

The benzophenone core provides a rigid scaffold that can be important for receptor binding

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume